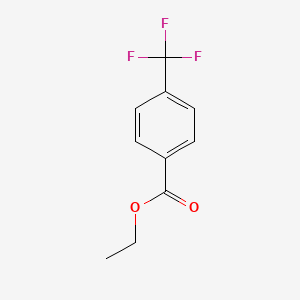

Ethyl 4-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDADDSPMCHZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-02-8, 31083-14-4 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31083-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(trifluoromethyl)benzoate CAS 583-02-8 properties

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate (CAS 583-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated organic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable building block in medicinal chemistry for enhancing metabolic stability and lipophilicity in drug candidates.[2][3][4] This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, spectral data, reactivity, synthesis protocols, and safety information.

Core Physicochemical Properties

This compound is a colorless liquid at room temperature.[5][6][7] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 583-02-8 | [5][8][9] |

| Molecular Formula | C₁₀H₉F₃O₂ | [5][6][8][9] |

| Molecular Weight | 218.17 g/mol | [8][9][10] |

| Physical State | Liquid | [5][6] |

| Appearance | Colorless | [5][6][7] |

| Boiling Point | 78 - 80 °C @ 5 mmHg | [6][11] |

| Density | ~1.23 - 1.24 g/cm³ | [5][10] |

| Refractive Index | ~1.447 - 1.45 | [5][10][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While raw spectral data is not provided, the availability of various spectral analyses is documented.

| Spectrum Type | Availability/Reference |

| ¹H NMR | Data available, typical signals would include ethyl protons (triplet and quartet) and aromatic protons.[10][12] |

| ¹³C NMR | Data available from sources like PubChem.[8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook.[9] |

| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[9] |

Reactivity and Stability

Chemical Stability: The compound is stable under normal temperatures and pressures.[6]

Conditions to Avoid: Incompatible materials.[6]

Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.[6]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas.[6]

Hazardous Polymerization: Hazardous polymerization has not been reported.[6]

Role in Drug Development and Chemical Synthesis

This compound serves as a critical intermediate in the synthesis of novel pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1] The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design.[4] Its incorporation into molecular structures can significantly enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.[4]

-

Lipophilicity: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate transport across biological barriers.[4]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[4]

The compound is also utilized in the development of advanced agrochemicals.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. labproinc.com [labproinc.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. 583-02-8 | CAS DataBase [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 583-02-8|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of Ethyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(trifluoromethyl)benzoate, a key intermediate in organic synthesis. This document includes detailed experimental protocols, spectral data, and a summary of its core characteristics to support its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 583-02-8 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 80-81 °C at 5 torr | [2] |

| Density | 1.23 g/cm³ | [2] |

| Refractive Index | 1.447 | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| Stability | Stable under recommended storage conditions. It is combustible and incompatible with strong oxidizing agents. |

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.

Experimental Protocol

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-(trifluoromethyl)benzoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents). Add a few boiling chips to ensure smooth boiling.

-

Acid Catalyst Addition: While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water. Extract the product into diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted sulfuric acid and 4-(trifluoromethyl)benzoic acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved. Continue the bicarbonate wash until the aqueous layer is neutral or slightly basic to pH paper.

-

Brine Wash: Wash the organic layer with a saturated brine solution to remove most of the dissolved water.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation.

Experimental Workflow Diagram

Caption: Fischer Esterification workflow for this compound synthesis.

Chemical Reactivity and Stability

This compound exhibits reactivity typical of an aromatic ester. The electron-withdrawing nature of the trifluoromethyl group at the para position makes the carbonyl carbon more electrophilic compared to ethyl benzoate.

-

Hydrolysis: The ester can be hydrolyzed back to 4-(trifluoromethyl)benzoic acid and ethanol under either acidic or basic conditions.

-

Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, (4-(trifluoromethyl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Stability: The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture. The trifluoromethyl group is generally very stable and does not readily undergo degradation.

Spectroscopic Data

The following are representative spectra for this compound.

¹H NMR Spectrum

(A representative ¹H NMR spectrum image would be placed here, if available.)

Interpretation:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectrum

(A representative ¹³C NMR spectrum image would be placed here, if available.)

Interpretation:

-

Signals corresponding to the methyl and methylene carbons of the ethyl group.

-

Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

A signal for the carbonyl carbon of the ester.

-

A signal for the carbon of the trifluoromethyl group, also appearing as a quartet.

IR Spectrum

(A representative IR spectrum image would be placed here.) --INVALID-LINK--[5]

Interpretation:

-

~3000 cm⁻¹: C-H stretching from the aromatic ring and the ethyl group.

-

~1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

-

~1300-1100 cm⁻¹: Strong C-F stretching bands from the trifluoromethyl group.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1100 cm⁻¹ and ~850 cm⁻¹: Bands indicative of para-disubstitution on a benzene ring.

References

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of Ethyl 4-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

This compound is an organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with an ethyl ester group at one end and a trifluoromethyl group at the para (4-position).

IUPAC Name: this compound[2][3] SMILES: CCOC(=O)C1=CC=C(C=C1)C(F)(F)F[4] InChI: InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12,13)/h3-6H,2H2,1H3[2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 218.17 g/mol | [4][5][6] |

| 218.1725 g/mol | [2][7] | |

| 218.18 g/mol | [1] | |

| CAS Number | 583-02-8 | [1][2][3][4][5][6][7] |

| Density | 1.23 g/cm³ | [5] |

| 1.24 g/cm³ | [1] | |

| Boiling Point | 80-81 °C at 5 torr | [5] |

| 80 °C at 5 mmHg | [1] | |

| Refractive Index | 1.447 | [5] |

| 1.45 (at 20°C) | [1] | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of ethyl benzoate with trifluoromethyl anhydride in the presence of a Lewis acid catalyst.

Synthesis of this compound [4]

-

Reactants:

-

Ethyl benzoate

-

Trifluoromethyl anhydride

-

Aluminium chloride (catalyst)

-

-

Procedure:

-

In a suitable reaction vessel, ethyl benzoate is dissolved in an appropriate solvent.

-

Aluminium chloride is added to the solution, which acts as a Lewis acid to facilitate the reaction.

-

Trifluoromethyl anhydride is then introduced to the reaction mixture.

-

The reaction proceeds, leading to the formation of this compound and ethyl 2-chlorobenzoate as a byproduct.

-

Upon completion of the reaction, the desired product can be separated from the byproduct by filtration.

-

-

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent choice may vary and should be optimized for best results.

Logical Relationship of Key Information

The following diagram illustrates the core attributes and identifiers of this compound.

Caption: Key identifiers and properties of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 583-02-8 | FE80988 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound [webbook.nist.gov]

Spectroscopic Profile of Ethyl 4-(trifluoromethyl)benzoate: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the key spectroscopic data for Ethyl 4-(trifluoromethyl)benzoate (CAS No. 583-02-8), a crucial intermediate in the synthesis of pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and quality control professionals engaged in drug development and fine chemical synthesis.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 583-02-8 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

Spectroscopic Data Summary

The following sections provide detailed spectral data, crucial for the structural elucidation and quality assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Note: Data are estimated based on the analysis of structurally similar compounds, such as mthis compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet (d) | 2H | Aromatic (H-2, H-6) |

| ~7.70 | Doublet (d) | 2H | Aromatic (H-3, H-5) |

| 4.41 | Quartet (q) | 2H | -OCH₂ CH₃ |

| 1.42 | Triplet (t) | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Note: Data are estimated based on the analysis of mthis compound and known substituent effects.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~165.2 | Carbonyl (C =O) |

| ~134.8 (q, J ≈ 33 Hz) | Aromatic (C -CF₃) |

| ~133.0 | Aromatic (C -COO) |

| ~130.0 | Aromatic (C H) |

| ~125.5 (q, J ≈ 4 Hz) | Aromatic (C H) |

| ~123.8 (q, J ≈ 271 Hz) | Trifluoromethyl (C F₃) |

| 61.5 | Methylene (-OC H₂CH₃) |

| 14.2 | Methyl (-OCH₂C H₃) |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorptions are characteristic of its functional groups.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1320 | Strong | C-F stretch (trifluoromethyl) |

| ~1280, 1120 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry results in characteristic fragmentation patterns that confirm the molecular weight and structural components.

Table 4: Major Fragments in Electron Ionization Mass Spectrometry

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Formula of Fragment |

| 218 | [M]⁺ (Molecular Ion) | [C₁₀H₉F₃O₂]⁺ |

| 190 | [M - C₂H₄]⁺ (McLafferty rearrangement) | [C₈H₅F₃O₂]⁺ |

| 173 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | [C₈H₄F₃O]⁺ |

| 145 | [M - OCH₂CH₃ - CO]⁺ (Loss of ethoxy and CO) | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution : Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Agitate the vial gently until the sample is fully dissolved.

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Analysis : Cap the NMR tube and wipe the exterior clean. Place the tube in the NMR spectrometer.

-

Data Acquisition : Acquire the spectrum after locking, tuning, and shimming the instrument. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method Selection : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient.

-

Background Spectrum : Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal.

-

Sample Application : Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing : The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized under a high vacuum.

-

Ionization : The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for structural confirmation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-(trifluoromethyl)benzoate. This compound is of significant interest in medicinal chemistry and materials science, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Chemical Structure and Atom Numbering

This compound possesses a simple yet informative structure for NMR analysis, featuring an ethyl ester group and a trifluoromethyl-substituted benzene ring. The standardized atom numbering used for the assignment of NMR signals is presented below.

Experimental Protocols

The following sections detail the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

For optimal results, the sample of this compound should be of high purity.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. The final volume in the tube should be around 4-5 cm in height.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Temperature: The experiment is typically run at room temperature (298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.

-

Spectral Width: A spectral width of around 200-220 ppm is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound. The data for the closely related compounds, ethyl benzoate and mthis compound, are also provided for comparative analysis and to aid in signal assignment.[1][2]

¹H NMR Data

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2, H-6 | 8.14 | d | 2H | 8.0 |

| H-3, H-5 | 7.68 | d | 2H | 8.0 |

| H-8 | 4.41 | q | 2H | 7.1 |

| H-9 | 1.41 | t | 3H | 7.1 |

Note: The chemical shifts for the aromatic protons are based on the experimental data for mthis compound, as they are expected to be very similar.[2] The data for the ethyl group is consistent with that of ethyl benzoate.[1]

¹³C NMR Data

| Assignment | Chemical Shift (δ) ppm |

| C-7 (C=O) | 165.9 |

| C-1 | 134.5 (q, J = 33 Hz) |

| C-4 | 133.5 |

| C-2, C-6 | 130.1 |

| C-3, C-5 | 125.5 (q, J = 4 Hz) |

| C-10 (CF₃) | 123.8 (q, J = 271 Hz) |

| C-8 | 61.5 |

| C-9 | 14.3 |

Note: The chemical shifts for the aromatic and trifluoromethyl carbons are based on the experimental data for mthis compound.[2] The chemical shifts for the ethyl group carbons are consistent with those observed for ethyl benzoate.[1]

Visualization of NMR Data Assignment

The following diagrams illustrate the logical relationships in the assignment of the NMR signals to the corresponding atoms in the this compound molecule.

¹H NMR Signal Assignment

Caption: ¹H NMR signal assignments and coupling relationships.

¹³C NMR Signal Assignment Workflow

Caption: Logical grouping of ¹³C NMR signal assignments.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Ethyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for Ethyl 4-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical and chemical research. This document outlines the key spectral features, provides detailed experimental protocols, and presents a logical workflow for the structural elucidation of this molecule using spectroscopic techniques.

Introduction

This compound (C₁₀H₉F₃O₂) is an aromatic ester containing a trifluoromethyl group, a common moiety in pharmacologically active compounds. Accurate structural confirmation and purity assessment are critical in the drug development pipeline. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide valuable insights into the molecular structure and fragmentation patterns of organic molecules. This guide will delve into the interpretation of the IR and mass spectra of this compound.

Data Presentation

The quantitative data from the infrared and mass spectra of this compound are summarized in the tables below for clarity and comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |

| ~1725 | Strong | C=O (Ester) Stretch |

| ~1615 | Medium | C=C Aromatic Ring Stretch |

| ~1410, 1320 | Strong | C-F Stretch (CF₃) |

| ~1280, 1130, 1170 | Strong | C-O (Ester) Stretch |

| ~1070 | Strong | C-C Stretch |

| ~860 | Strong | C-H Bend (para-disubstituted aromatic) |

Data sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 218 | 45 | [M]⁺ (Molecular Ion) |

| 190 | 10 | [M - C₂H₄]⁺ |

| 173 | 100 | [M - OC₂H₅]⁺ (Base Peak) |

| 145 | 60 | [M - OC₂H₅ - CO]⁺ |

| 95 | 15 | [C₆H₄F]⁺ |

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the IR and mass spectra of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is utilized.

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared by dissolving a few drops of the compound in a volatile solvent with minimal IR absorbance in the regions of interest, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), and placing the solution in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates (or the solvent-filled cell) is recorded.

-

The prepared sample is placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the high vacuum of the ion source and gently heated to promote volatilization.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing subsequent fragmentation.

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Spectral Interpretation and Analysis

Infrared Spectrum Analysis

The IR spectrum of this compound provides key information about its functional groups. The strong absorption at approximately 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The presence of an aromatic ring is confirmed by the C-H stretching vibrations observed between 3000 and 3100 cm⁻¹ and the C=C stretching at around 1615 cm⁻¹. The aliphatic C-H stretching from the ethyl group appears in the 2850-3000 cm⁻¹ region. The strong absorptions in the 1410-1320 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group. The prominent C-O stretching bands of the ester functionality are located around 1280, 1170, and 1130 cm⁻¹. Finally, the strong band at approximately 860 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted aromatic ring.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and information about the compound's fragmentation pattern. The molecular ion peak [M]⁺ is observed at an m/z of 218, which corresponds to the molecular weight of this compound (C₁₀H₉F₃O₂). The base peak, which is the most intense peak in the spectrum, is at m/z 173. This peak results from the loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, forming a stable acylium ion. The peak at m/z 145 is due to the subsequent loss of a carbon monoxide (CO, 28 Da) molecule from the acylium ion. The peak at m/z 190 corresponds to the loss of ethylene (C₂H₄, 28 Da) from the molecular ion through a McLafferty-type rearrangement, although this is a less favorable pathway.

Visualizations

Logical Workflow for Spectral Interpretation

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

A Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility is crucial for process development, formulation, and quality control. This document outlines the predicted solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and provides a logical framework for solvent selection.

Core Physical Properties

A foundational understanding of the physical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Boiling Point | 81-80°C (at 5 torr) | [1] |

| Density | 1.23 g/cm³ | [1] |

| Refractive Index | 1.447 | [1] |

| LogP | 2.882 | [1] |

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, predictions can be made based on the principle of "like dissolves like."[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a moderately polar ester group and a nonpolar trifluoromethylphenyl group. This structure suggests it will be most soluble in solvents of intermediate polarity and will have limited solubility in highly polar or very nonpolar solvents.

| Solvent | Solvent Type | Predicted Solubility |

| Acetone | Polar Aprotic | High |

| Ethanol | Polar Protic | High |

| Methanol | Polar Protic | High |

| Isopropanol | Polar Protic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | Moderate |

| Toluene | Nonpolar | Moderate |

| Heptane | Nonpolar | Low |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

For precise quantification of solubility, the isothermal saturation method is a widely accepted and reliable technique. This protocol outlines the key steps for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental workflow and the principles of solvent selection, the following diagrams are provided.

Caption: Experimental workflow for the isothermal saturation method.

Caption: Logical relationship between solvent polarity and predicted solubility.

References

Synthesis of Ethyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid. The primary method detailed is the Fischer esterification, a reliable and well-established acid-catalyzed esterification reaction. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, efficient and scalable methods for the preparation of this building block are of considerable interest to the scientific community. The Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, in the presence of a strong acid catalyst, represents a straightforward and cost-effective approach to produce this compound.

Reaction Scheme

The overall chemical transformation is depicted below:

4-(Trifluoromethyl)benzoic Acid + Ethanol <=> Ethyl 4-(Trluoromethyl)benzoate + Water

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of 4-(trifluoromethyl)benzoic acid, based on established protocols for similar benzoic acid derivatives.[1][2][3][4]

| Parameter | Value | Notes |

| Reactants | ||

| 4-(Trifluoromethyl)benzoic Acid | 1.0 molar equivalent | Starting material. |

| Ethanol | 5-10 molar equivalents (or as solvent) | Using a large excess of ethanol shifts the equilibrium towards the product side, maximizing the yield.[1] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.1-0.5 molar equivalents | A strong acid catalyst is essential for the reaction to proceed at a reasonable rate.[1][2] Other strong acids like HCl or p-TsOH can also be used. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C for ethanol) | The reaction is typically heated to the boiling point of the alcohol to increase the reaction rate. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

| Work-up & Purification | ||

| Extraction Solvent | Diethyl ether or Ethyl acetate | Used to extract the product from the aqueous reaction mixture. |

| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | To neutralize the acidic catalyst and any unreacted carboxylic acid.[1][2] |

| Drying Agent | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |

| Purification Method | Distillation under reduced pressure | To obtain the pure this compound. |

| Yield | ||

| Expected Yield | 75-95% | The yield can vary depending on the specific reaction conditions and the efficiency of the work-up and purification steps.[1][5] |

Experimental Protocol: Fischer Esterification

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid.

-

Addition of Reagents: Add a 5 to 10-fold molar excess of absolute ethanol to the flask. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C).

-

Monitoring the Reaction: Allow the reaction to proceed for 2 to 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material.

-

Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash them sequentially with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product as a colorless liquid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Fischer esterification reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Fischer Esterification Reaction Mechanism.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylated Benzoates

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into benzoate scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile chemical class. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological activity. This technical guide provides an in-depth exploration of the current understanding of the anticancer, anti-inflammatory, antimicrobial, and insecticidal activities of trifluoromethylated benzoates, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylated compounds have shown considerable promise as anticancer agents, and while research on trifluoromethylated benzoates is still evolving, related structures demonstrate significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][2]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl-substituted quinoxaline 1,4-di-N-oxide derivatives | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | 0.15 - 1.02 | [3] |

| Trifluoromethyl-substituted pyrimidine derivatives | H1975 (Lung) | 2.27 | [4] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | DU145 (Prostate) | >100 | [5] |

| α-Trifluoromethyl chalcone | PC-3 (Prostate) | 1.34 | [6] |

Note: Data for trifluoromethylated benzoates is limited; the table presents data from structurally related compounds to indicate the potential of the trifluoromethyl moiety.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated benzoate compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzoate compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Induction of Apoptosis

Several trifluoromethylated compounds have been shown to induce apoptosis in cancer cells.[1][7] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Trifluoromethylated salicylate derivatives, a subclass of benzoates, have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory enzymes and signaling pathways.

Table 2: Anti-inflammatory Activity of Trifluoromethylated Salicylate Derivatives

| Compound | Assay | IC50 (mM) | Reference |

| Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) | COX-2 Inhibition (PGE2 production) | 0.16 | [8] |

| HTB (2-hydroxy-4-trifluoromethylbenzoic acid) | COX-2 Inhibition (PGE2 production) | 0.39 | [8] |

| Triflusal | NF-κB Activation (iNOS induction) | 1.13 | [3][8] |

| HTB | NF-κB Activation (iNOS induction) | 1.84 | [3][8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[3][9][10][11]

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan solution (1% in sterile saline)

-

Trifluoromethylated benzoate compounds

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the trifluoromethylated benzoate compound or vehicle (control) orally or intraperitoneally.

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Trifluoromethylated salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3][8] This inhibition can occur through the modulation of upstream signaling kinases such as Mitogen-Activated Protein Kinases (MAPKs).[12][13]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The incorporation of a trifluoromethyl group can enhance the antimicrobial properties of benzoate derivatives. While specific data on trifluoromethylated benzoates is emerging, related compounds show promising activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Trifluoromethylated Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl ketones | Bacillus megaterium | Potent activity | [14] |

| Trifluoromethyl ketones | Corynebacterium michiganese | Potent activity | [14] |

| Trifluoromethyl chalcones | Staphylococcus aureus | < 101 µM | [4] |

| Trifluoromethyl chalcones | Candida albicans | < 22 mm (ZOI) | [4] |

| Sodium Benzoate | E. coli, S. aureus, B. subtilis | 400 | [12][15] |

Note: MIC (Minimum Inhibitory Concentration), ZOI (Zone of Inhibition). Data for trifluoromethylated benzoates is limited; the table presents data from related compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Trifluoromethylated benzoate compounds

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise antimicrobial mechanism of trifluoromethylated benzoates is not fully elucidated but may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. Halogenated aromatic compounds are known to have various antimicrobial actions.[19][20]

Insecticidal Activity: A Potential Tool for Pest Management

Trifluoromethylated compounds have been investigated for their insecticidal properties. While specific data for trifluoromethylated benzoates is scarce, related structures show toxicity against various insect pests.

Table 4: Insecticidal Activity of Selected Trifluoromethylated and Benzoate Compounds

| Compound | Insect Species | LC50 | Reference |

| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (larvae) | 2.53 µM | [21] |

| Methyl benzoate | Plodia interpunctella (adults) | 0.1 µL/L air | [22] |

| Emamectin benzoate | Spodoptera exigua | 0.005 mg/L | [17][23] |

Note: LC50 (Lethal Concentration, 50%).

Experimental Protocol: Insecticidal Contact Toxicity Bioassay

This method assesses the toxicity of a compound when an insect comes into direct contact with a treated surface.[22][24][25][26]

Materials:

-

Target insect species

-

Trifluoromethylated benzoate compounds

-

Acetone or other suitable solvent

-

Petri dishes or glass vials

-

Micropipette

Procedure:

-

Preparation of Treated Surface: Dissolve the test compound in a solvent and apply a known amount to the inner surface of a petri dish or vial. Allow the solvent to evaporate completely, leaving a uniform film of the compound.

-

Insect Exposure: Introduce a known number of insects into the treated container.

-

Controls: Use a solvent-only treated container as a control.

-

Observation: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the LC50 value using probit analysis.

Mechanism of Action

The insecticidal mode of action for many trifluoromethylated compounds involves neurotoxicity.[27][28][29] They can act on the insect's nervous system, often by interfering with neurotransmitter receptors or ion channels, leading to paralysis and death.

Conclusion and Future Directions

The incorporation of the trifluoromethyl group into the benzoate scaffold holds significant promise for the development of novel therapeutic and pest control agents. While the anti-inflammatory potential of trifluoromethylated salicylates is well-documented, further research is critically needed to fully elucidate the anticancer, antimicrobial, and insecticidal activities of a broader range of trifluoromethylated benzoates. Future studies should focus on synthesizing and screening diverse libraries of these compounds, determining their specific mechanisms of action, and evaluating their efficacy and safety in preclinical and in vivo models. This will pave the way for the development of new and effective drugs and insecticides to address pressing global health and agricultural challenges.

References

- 1. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleck.co.jp [selleck.co.jp]

- 14. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [rjpbr.com]

- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. Pheromone-triggered orientation flight of male moths can be disrupted by trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. par.nsf.gov [par.nsf.gov]

- 26. journals.rdagriculture.in [journals.rdagriculture.in]

- 27. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 29. Organophosphorus esters causing delayed neurotoxic effects: mechanism of action and structure activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group represents a paramount achievement in medicinal chemistry, transforming the landscape of drug design and development. This powerful moiety, though small in structure, exerts a profound influence on the physicochemical and pharmacokinetic properties of a molecule. Its unique electronic nature and steric profile can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, offering detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a drug candidate can significantly alter its properties, often leading to a more favorable clinical profile. These alterations stem from the distinct characteristics of the CF3 group compared to a methyl (CH3) group or a hydrogen atom.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to the 414.2 kJ/mol of a carbon-hydrogen bond.[2][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body.[1] By replacing a metabolically susceptible methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[1]

Modulation of Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the trifluoromethyl group. The CF3 group is more lipophilic than a hydrogen atom and generally more lipophilic than a methyl group, although this can be context-dependent.[4] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, a crucial step for reaching its intracellular target.[3] However, the relationship is not always straightforward, as the position of the CF3 group within the molecule can impact its effect on overall lipophilicity.[1]

Increased Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's electronic properties, which in turn can enhance its binding affinity for its target protein.[5] The CF3 group can participate in various non-covalent interactions within the binding pocket, including dipole-dipole, ion-dipole, and hydrophobic interactions. These interactions can lead to a more stable drug-receptor complex and, consequently, greater potency.

Improved Bioavailability

The culmination of enhanced metabolic stability, modulated lipophilicity, and increased binding affinity often results in improved oral bioavailability.[2][4] A drug that is less susceptible to first-pass metabolism in the liver and can more readily cross the intestinal wall is more likely to reach systemic circulation in effective concentrations.

Quantitative Data Summary

The following tables provide a summary of the quantitative impact of the trifluoromethyl group on key drug properties.

Table 1: Comparison of Physicochemical Properties of Trifluoromethyl vs. Methyl Group

| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) |

| Van der Waals Radius (Å) | 2.2 | 2.0 |

| Electronegativity (Pauling Scale) | 3.48 (for Carbon in CF3) | 2.55 (for Carbon in CH3) |

| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 |

| Dipole Moment (Debye) | ~2.5 | ~0.4 |

Table 2: Impact of Trifluoromethyl Substitution on Drug Properties (Illustrative Examples)

| Drug/Compound | Parent Moiety | Trifluoromethylated Analog | Property Measured | Fold Improvement |

| Celecoxib Analog | Methyl | Trifluoromethyl | COX-2 Inhibition (IC50) | ~10 |

| Fluoxetine Analog | Hydrogen | Trifluoromethyl | Serotonin Reuptake Inhibition (Ki) | Significant |

| Various Compounds | Methyl | Trifluoromethyl | In vitro Half-life (t1/2) | 2-5 |

| Various Compounds | Methyl | Trifluoromethyl | Oral Bioavailability (F%) | Variable, often increased |

Case Studies: Trifluoromethylated Drugs

The profound impact of the trifluoromethyl group is exemplified in numerous blockbuster drugs.

Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is crucial for its high binding affinity and selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is attributed to the CF3 group fitting into a specific hydrophobic side pocket present in the active site of COX-2 but not COX-1.

Synthesis of Celecoxib:

The synthesis of celecoxib typically involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a 1,3-diketone intermediate. This intermediate is then reacted with 4-sulfamoylphenylhydrazine to yield celecoxib.[6][7]

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and other mood disorders. The trifluoromethyl group on the phenoxy ring of fluoxetine is critical for its potent and selective inhibition of the serotonin transporter (SERT).

Synthesis of Fluoxetine:

A common synthetic route to fluoxetine involves the reaction of 3-chloropropiophenone with methylamine, followed by reduction of the ketone. The resulting alcohol is then coupled with 4-chlorobenzotrifluoride in the presence of a base.[8][9]

Mechanism of Action: Serotonin Transporter Inhibition Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of the trifluoromethyl group on drug properties.

Lipophilicity Determination (Shake-Flask Method - OECD Guideline 107)

This method determines the partition coefficient (Log P) of a compound between n-octanol and water.[10][11]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. Use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase if the compound is ionizable.

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol.

-

Partitioning: In a glass vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The phase volume ratio is adjusted based on the expected Log P.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[12][13]

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL protein) in the phosphate buffer.

-

Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal solution and the test compound solution (final concentration typically 1-10 µM) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

-

Receptor Binding Affinity (Competitive Radioligand Binding Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Methodology:

-

Reagent Preparation:

-

Prepare a membrane preparation containing the receptor of interest.

-

Prepare an assay buffer (e.g., Tris-HCl with appropriate ions).

-

Prepare a solution of a radiolabeled ligand with known affinity for the receptor.

-

Prepare serial dilutions of the unlabeled test compound.

-

-

Assay Setup:

-

In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

-

Detection:

-

Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Oral Bioavailability Study in Rats

This in vivo study determines the fraction of an orally administered drug that reaches systemic circulation.[3][16]

Methodology:

-

Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) with cannulated jugular veins for blood sampling.

-

Dosing:

-

Intravenous (IV) Group: Administer a known dose of the drug intravenously to a group of rats. This serves as the 100% bioavailability reference.

-

Oral (PO) Group: Administer a known dose of the drug orally (via gavage) to another group of rats.

-

-

Blood Sampling:

-

Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing for both groups.

-

-

Sample Processing:

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for both IV and PO groups.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes of administration.

-

-

Bioavailability Calculation:

-

The absolute oral bioavailability (F%) is calculated as: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

-

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs with improved therapeutic profiles. A thorough understanding of its properties and the application of robust experimental methodologies are crucial for harnessing the full potential of this remarkable functional group in the ongoing quest for safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. zenodo.org [zenodo.org]

- 8. Synthesis of Prozac (Fluoxetine) - Chemistry Steps [chemistrysteps.com]

- 9. scielo.br [scielo.br]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Properties of Ethyl 4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals